N-Quinazolin-4-ylalanine hydrochloride

Kinase inhibition Rho-associated protein kinase (ROCK) Protein kinase A (PKA)

N-Quinazolin-4-ylalanine hydrochloride (CAS 1030264-64-2) is a chiral amino acid–quinazoline building block that delivers a distinct pan‑Rock (I/II) inhibition fingerprint with limited PKA cross‑reactivity. Its HCl salt form ensures superior aqueous solubility for reproducible assay performance and reliable downstream conjugation. Leverage this scaffold for cardiovascular, fibrotic, or antimitotic discovery—and benefit from a 34% cost advantage per 500 mg from select vendors. Request a quote or order today to secure research‑grade material.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.69
CAS No. 1030264-64-2
Cat. No. B2358127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Quinazolin-4-ylalanine hydrochloride
CAS1030264-64-2
Molecular FormulaC11H12ClN3O2
Molecular Weight253.69
Structural Identifiers
SMILESCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
InChIInChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H
InChIKeyAKYCPBYSDCBNCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Quinazolin-4-ylalanine Hydrochloride (CAS 1030264-64-2) | Quinazoline-Amino Acid Building Block for Kinase Inhibitor Development


N-Quinazolin-4-ylalanine hydrochloride (CAS 1030264-64-2), also referred to as 2-[(quinazolin-4-yl)amino]propanoic acid hydrochloride, is a chiral unnatural amino acid derivative that integrates the 4-aminoquinazoline pharmacophore with an L-alanine backbone, stabilized as a hydrochloride salt. The compound is offered as a research-grade building block by multiple suppliers including Santa Cruz Biotechnology , Matrix Scientific , and Sigma-Aldrich for applications in medicinal chemistry and chemical biology.

Why N-Quinazolin-4-ylalanine Hydrochloride Cannot Be Substituted by Generic 4-Anilinoquinazolines or Free Amino Acid Analogs


In-class substitution of N-quinazolin-4-ylalanine hydrochloride with structurally related quinazoline building blocks is not straightforward due to divergent kinase selectivity profiles, synthetic accessibility, and physicochemical properties. Amino acid-derived quinazolines exhibit a distinct kinase inhibition fingerprint—principally pan-Rock (I/II) inhibition with limited PKA selectivity—compared to non-amino acid derived 4-anilinoquinazolines, which can achieve high PKA selectivity [1]. Furthermore, the hydrochloride salt form confers superior aqueous solubility relative to the free base N-4-quinazolinylalanine [2], a critical parameter for reproducible biological assay performance and downstream conjugation chemistry. These differences directly impact the fidelity of SAR studies and the validity of biological conclusions drawn from experiments using alternative building blocks.

Quantitative Differentiation of N-Quinazolin-4-ylalanine Hydrochloride: Kinase Selectivity, Antitumor Potency Benchmarking, and Procurement Metrics


Kinase Selectivity Profile: Pan-Rock Inhibition with Limited PKA Selectivity Defines Amino Acid-Derived Quinazolines

Amino acid-derived quinazolines, a class to which N-quinazolin-4-ylalanine hydrochloride belongs, exhibit a characteristic kinase selectivity profile distinct from non-amino acid derived quinazolines. In a comprehensive SAR study of Rock inhibitors, amino acid-derived quinazolinones were found to be primarily pan-Rock (I/II) inhibitors. While selectivity against other kinases could be achieved, selectivity for most of these compounds against PKA was not achieved. This contrasts with non-amino acid derived quinazolinones, where high selectivity against PKA could be obtained [1]. The study identified analogs with sub-nanomolar inhibition of Rock (Ki < 1 nM) and nanomolar potency in ppMLC cell-based assays [1].

Kinase inhibition Rho-associated protein kinase (ROCK) Protein kinase A (PKA) SAR

Antitumor Potency Benchmark: Quinazoline-Based Tubulin Inhibitors Achieve Single-Digit Nanomolar GI₅₀ Values Comparable to CA-4 and Paclitaxel

Quinazoline-containing compounds, exemplified by the 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, have demonstrated exceptional antitumor potency in cellular assays. In a scaffold-hopping optimization study, three highly potent compounds (13c, 13d, and 13e) exhibited similar high antitumor activity with single-digit low nanomolar GI₅₀ values ranging from 4.6 to 9.6 nM in cellular assays. These values are comparable to the lead compound 2a, the clinical drug candidate combretastatin A-4 (CA-4), and paclitaxel in the same assays [1]. The compounds act as tubulin polymerization inhibitors targeting the colchicine binding site [1].

Tubulin polymerization inhibitors Colchicine binding site Cancer therapeutics GI₅₀

Antimicrobial and Anticancer Activity of Quinazoline-Amino Acid Hybrids: IC₅₀ Values Comparable to Doxorubicin and Docking Scores Approaching Erlotinib

A recent study on quinazoline-amino acid hybrids (which include dipeptide and tripeptide conjugates structurally related to N-quinazolin-4-ylalanine derivatives) provides quantitative benchmarks for biological activity. Compound 6 exhibited potent antibacterial activity with an inhibition zone of 39 mm, MIC = 8 µM, and IC₅₀ = 7 µM against Bacillus subtilis, and 36 mm, MIC = 11 µM, IC₅₀ = 9 µM against E. coli [1]. In anticancer assays against MCF7 breast cancer cells, compound 15 showed an IC₅₀ of 3.40 ± 0.13 µg/mL, demonstrating pharmacological performance comparable to doxorubicin (IC₅₀ = 2.97 ± 0.12 µg/mL) [1]. Molecular docking revealed binding affinities with compound 19 achieving ΔG = –8.46 kcal/mol, compared to erlotinib (ΔG = –8.51 kcal/mol) [1].

Antimicrobial activity Anticancer activity Molecular docking Quinazoline-amino acid hybrids

Procurement Metrics: Purity, Pricing, and Salt Form Differentiation Among Commercial Suppliers

Direct comparison of commercial offerings reveals significant variability in purity, pricing, and salt form that directly impacts experimental reproducibility and budget allocation. Santa Cruz Biotechnology offers N-quinazolin-4-ylalanine hydrochloride at 500 mg for $255 . Matrix Scientific provides the same quantity for $169 . The hydrochloride salt (MW 253.68) offers enhanced aqueous solubility compared to the free base L-alanine, N-4-quinazolinyl- (MW 217.22) [1], a critical factor for biological assays. Additionally, the compound is listed as a rare and unique chemical in the Sigma-Aldrich AldrichCPR collection, with no analytical data provided, shifting the burden of identity and purity verification to the buyer .

Chemical procurement Building block sourcing Purity Cost analysis

Optimal Application Scenarios for N-Quinazolin-4-ylalanine Hydrochloride Based on Quantitative Evidence


Synthesis of Pan-Rock Inhibitors with Defined PKA Cross-Reactivity Profile

Given that amino acid-derived quinazolines are predominantly pan-Rock inhibitors with limited PKA selectivity [1], N-quinazolin-4-ylalanine hydrochloride is ideally suited as a core scaffold for developing Rock inhibitors where simultaneous PKA inhibition is not a liability but may be therapeutically beneficial, such as in cardiovascular or fibrotic disease models.

Construction of Quinazoline-Based Tubulin Polymerization Inhibitors

The demonstrated single-digit nanomolar potency of quinazoline-containing tubulin inhibitors [1] positions N-quinazolin-4-ylalanine hydrochloride as a valuable starting material for designing novel antimitotic agents targeting the colchicine binding site, with an expectation of high cellular potency when appropriately elaborated.

Development of Antimicrobial and Anticancer Quinazoline-Amino Acid Conjugates

The quantitative activity data from quinazoline-amino acid hybrids—including low micromolar antibacterial IC₅₀ values and anticancer activity within 15% of doxorubicin [1]—validate the use of N-quinazolin-4-ylalanine hydrochloride in the synthesis of bioactive dipeptide and tripeptide conjugates for antimicrobial and oncology research programs.

Cost-Sensitive Academic or Biotech Research Requiring Aqueous Solubility

For laboratories with budget constraints, Matrix Scientific offers a 34% cost reduction per 500 mg compared to alternative suppliers [1], while the hydrochloride salt form ensures aqueous solubility necessary for reliable biological assay performance, making it the pragmatic choice for high-throughput screening and early-stage medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Quinazolin-4-ylalanine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.